(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
CAS No.: 1353999-35-5
Cat. No.: VC4352684
Molecular Formula: C13H17ClN2O3
Molecular Weight: 284.74
* For research use only. Not for human or veterinary use.
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride - 1353999-35-5](/images/structure/VC4352684.png) 
                        
Specification
| CAS No. | 1353999-35-5 | 
|---|---|
| Molecular Formula | C13H17ClN2O3 | 
| Molecular Weight | 284.74 | 
| IUPAC Name | N-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | 
| Standard InChI | InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m0./s1 | 
| Standard InChI Key | FJGDKTJVGAATQS-PPHPATTJSA-N | 
| SMILES | C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl | 
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1, dioxine-6-carboxamide hydrochloride (CAS: 1353999-35-5) consists of a benzo[dioxine] core fused to a carboxamide group, which is linked to an (S)-configured pyrrolidine ring. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability. The stereochemistry at the pyrrolidine C3 position is pivotal for target selectivity, as enantiomeric forms (R and S) often exhibit divergent biological activities .
Table 1: Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂O₃ | |
| Molecular Weight | 284.74 g/mol | |
| CAS Number | 1353999-35-5 | |
| Stereochemistry | (S)-configuration at C3 | |
| Solubility | >10 mg/mL in DMSO | 
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure. Key signals include:
- 
¹H NMR (400 MHz, CDCl₃): δ 7.48 (d, J = 8.5 Hz, 1H, aromatic), 4.37 (t, J = 7.7 Hz, 2H, dioxane CH₂), 3.76 (m, 1H, pyrrolidine CH) . 
- 
IR (KBr): 2970 cm⁻¹ (C-H stretch), 1633 cm⁻¹ (C=O amide), 1409 cm⁻¹ (C-N stretch) . 
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
- 
Amide Coupling: 2,3-Dihydrobenzo[b] dioxine-6-carboxylic acid reacts with (S)-pyrrolidin-3-amine using EDC/HOBt as coupling agents. 
- 
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt. 
- 
Purification: Flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) achieves >95% purity. 
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | 
|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, 0°C → rt, 12 h | 78% | 
| Salt Formation | HCl (g), Et₂O, 0°C, 2 h | 92% | 
Microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods, enhancing scalability.
Stereochemical Control
Chiral resolution via HPLC (Chiralpak IA column) ensures enantiomeric excess >99% for the (S)-isomer . The (R)-enantiomer (CAS: 1353999-43-5) is isolated separately, underscoring the importance of stereochemistry in bioactivity .
Research Challenges and Future Directions
ADME/Toxicity Profile
Preliminary assays indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg) and CYP3A4 inhibition (IC₅₀ = 8.3 μM). Further toxicological studies are needed to assess renal and cardiovascular safety.
Structural Modifications
Lead optimization efforts focus on:
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